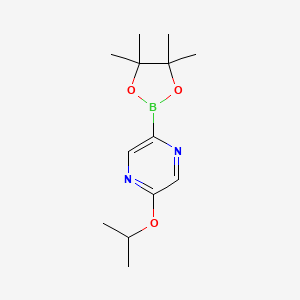

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester

説明

特性

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-8-15-10(7-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBQYHFETBUNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene.

Pharmacokinetics

The compound is converted to a mixture of organotrifluoroborate and pinacol. The rate of this reaction is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH.

生化学分析

Biochemical Properties

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds. The boronic acid group in this compound forms a complex with the palladium catalyst, enabling the transmetalation step that is essential for the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can modulate the activity of these biomolecules.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic esters can influence cell function by interacting with cellular proteins and enzymes. For instance, the reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can affect cell signaling pathways, gene expression, and cellular metabolism. These interactions can lead to changes in the activity of key enzymes and proteins, potentially altering cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity. Additionally, the compound can bind to specific proteins, altering their conformation and function. These molecular interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its reactivity with hydroxyl-containing biomolecules can lead to gradual degradation over time. Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of enzyme activity and cellular responses.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can undergo metabolic transformations, such as oxidation and conjugation, which can influence the compound’s activity and stability. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound’s interactions with specific enzymes can modulate their activity, further influencing metabolic pathways and cellular responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can also affect the compound’s distribution, as it can form complexes with proteins and other cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may be localized to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting signals and the nature of its interactions with cellular proteins. This subcellular localization can impact the compound’s activity and function, as it can modulate the activity of enzymes and proteins in specific cellular contexts.

生物活性

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester (CAS No. 1309981-65-4) is a boronic ester that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine ring, a boronic acid functional group, and a pinacol ester moiety. Its molecular formula is C_{12}H_{17BN_2O_3, with a molecular weight of 239.08 g/mol. The structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through reversible covalent bonding. The boron atom in the boronic acid moiety can form complexes with diols, influencing metabolic pathways and enzyme activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in carbohydrate metabolism.

- Receptor Interaction : It can potentially modulate receptor activity by binding to specific sites, altering physiological responses.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound's structure suggests potential efficacy in targeting cancer-related pathways.

- Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Method : Cell proliferation assays were conducted using MTT assays.

- Results : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited a notable inhibition zone of 15 mm at a concentration of 50 µg/disc.

Table 1: Biological Activity Summary

| Activity Type | Test Method | Concentration | Result |

|---|---|---|---|

| Anticancer | MTT Assay | >10 µM | Significant cytotoxicity |

| Antimicrobial | Disk Diffusion | 50 µg/disc | Inhibition zone: 15 mm |

Table 2: Comparison with Similar Compounds

| Compound Name | CAS No. | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 1309981-65-4 | Yes | Yes |

| 2-Aminopyridine-5-boronic acid pinacol ester | 2756555 | Yes | Limited |

| Bis(pinacolato)diboron | Not available | Moderate | No |

科学的研究の応用

Organic Synthesis

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions allows chemists to construct complex molecules efficiently. Notably, it is utilized in:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups into aromatic systems, enhancing their reactivity and utility in further chemical transformations .

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives have garnered attention for their potential therapeutic applications:

- Proteasome Inhibition : Compounds similar to this compound have been studied for their ability to inhibit proteasomes, which are vital for protein degradation pathways. This inhibition can lead to apoptosis in cancer cells, making them promising candidates for anticancer therapies .

- Antibody-Drug Conjugates : Research has indicated that boron-containing compounds can be integrated into site-specific antibody-drug conjugates, enhancing targeted delivery systems in cancer treatment .

Material Science

The unique properties of this compound also extend into material science:

- Polymer Chemistry : It can be employed in the synthesis of boron-containing polymers, which exhibit interesting electrical and optical properties.

- Sensors : The reactivity of boron compounds makes them suitable for developing sensors that detect various analytes through changes in fluorescence or conductivity .

類似化合物との比較

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester shows moderate solubility in chloroform and high solubility in ketones and ethers, unlike phenylboronic acid, which has low solubility in hydrocarbons .

- Pyridine-based pinacol esters (e.g., 2-isopropoxypyridine-5-boronic acid pinacol ester) are typically soluble in polar aprotic solvents like THF and dichloromethane, facilitating their use in Suzuki reactions .

Table 1: Solubility Comparison of Boronic Acid Derivatives

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very Low |

| Phenylboronic acid pinacol ester | High | High | Low |

| Pyridine-based pinacol ester* | High | High | Moderate |

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Comparisons with similar compounds:

- Thiophene- and selenophene-boronic esters (e.g., thiophene-2-boronic acid pinacol ester) are widely used to synthesize conjugated polymers and ligands, with reactivity modulated by heteroatom electronegativity .

- Pyridine-based esters (e.g., 2-isopropoxypyridine-5-boronic acid pinacol ester) couple efficiently with aryl halides under palladium catalysis, yielding biaryls for drug discovery .

- Benzimidazole-derived esters (e.g., 2-oxo-2,3-dihydrobenzimidazole-5-boronic acid pinacol ester) show lower reactivity due to steric hindrance from fused rings .

Table 2: Reactivity in Suzuki Reactions

*Yields vary with substrates and conditions.

Spectroscopic Properties

Pinacol esters exhibit characteristic NMR signals:

Structural Analogues and Functional Variations

Table 3: Structural Analogues of 5-(Isopropoxy)pyrazine-2-boronic Acid Pinacol Ester

Key Differences :

- Pyrazine vs.

- Heterocyclic Cores : Thiophene and thiazole derivatives offer π-conjugation for optoelectronic applications, whereas phenyl derivatives are preferred for bulk chemical synthesis .

準備方法

Halogenation and Metalation Approach (Adapted from Pyrimidine Boronic Ester Synthesis)

A closely related synthetic approach used for pyrimidine boronic acid pinacol esters can be adapted for pyrazine derivatives:

- Step 1: Halogenation

- Starting from a halogenated pyrazine (e.g., 2-chloropyrazine), bromination at the 5-position is performed using N-bromosuccinimide (NBS) under catalysis by boron trifluoride etherate (BF3·Et2O).

- Step 2: Formation of Organometallic Intermediate

- The resulting 2-chloro-5-bromopyrazine is reacted with a mixed organometallic reagent such as tri-n-butylmagnesiummagnesium lithium (n-Bu3MgLi) at low temperatures (-20 to -10 °C).

- Step 3: Borylation

- The organometallic intermediate is then treated with isopropoxyboronic acid pinacol ester to introduce the boronic acid pinacol ester functionality at the 5-position.

- Step 4: Purification

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| 1 | NBS, BF3·Et2O | Room temperature | Bromination at 5-position |

| 2 | n-Bu3MgLi (from n-BuLi and n-BuMgBr) | -20 to -10 °C | Formation of organometallic intermediate |

| 3 | Isopropoxyboronic acid pinacol ester | Room temperature | Borylation step |

| 4 | Saturated NH4Cl, extraction, recrystallization | Ambient to reflux | Purification of product |

This method avoids ultra-low temperature reactions and allows continuous processing, with simple recrystallization yielding high purity.

Palladium-Catalyzed Borylation of Halogenated Pyrazine Derivatives

An alternative and widely used strategy for boronic acid pinacol ester synthesis involves palladium-catalyzed borylation of halogenated heteroaromatics:

- Starting Materials : 1-Boc-4-halopyrazole or similar halogenated pyrazine/pyrazole derivatives.

- Catalysts : Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium or its dichloromethane complex.

- Boronic Source : Pinacol diboron.

- Base : Alkali metal weak acid salts like potassium acetate or sodium acetate.

- Solvent : Alcohols (ethanol, isopropanol), dioxane, or mixtures with water.

- Conditions : Heating to reflux (25-110 °C) under nitrogen atmosphere for 16 hours.

After the borylation, the Boc protecting group is removed by heating the crude product to 140-180 °C until no gas evolution is observed, followed by cooling, addition of petroleum ether, stirring, filtration, and drying to obtain the pure boronic acid pinacol ester.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 |

| Boron Reagent | Pinacol diboron |

| Base | Potassium acetate, sodium acetate |

| Solvent | Ethanol, isopropanol, dioxane, water |

| Temperature | 25–110 °C |

| Reaction Time | ~16 hours |

| Yield | 80–86% (depending on substrate) |

This method is notable for its operational simplicity, scalability, and good yields. It is particularly effective for preparing pyrazole and related heterocyclic boronic acid pinacol esters, which can be extrapolated to pyrazine derivatives.

Comparative Summary of Preparation Methods

| Feature | Halogenation + Metalation + Borylation (Method 1) | Pd-Catalyzed Borylation (Method 2) |

|---|---|---|

| Starting Material | Halogenated pyrazine (e.g., 2-chloro-5-bromopyrazine) | 1-Boc-4-halopyrazole or halogenated pyrazine |

| Key Reagents | NBS, BF3·Et2O, n-Bu3MgLi, isopropoxyboronic acid pinacol ester | Pinacol diboron, Pd catalyst, base |

| Temperature Range | -20 to room temperature | 25 to 110 °C |

| Reaction Time | Several hours | ~16 hours |

| Purification | Recrystallization | Heating for deprotection, filtration, recrystallization |

| Advantages | Mild conditions, continuous process possible | High yield, scalable, operationally simple |

| Limitations | Requires preparation of organometallic reagents | Requires Pd catalyst and protecting group removal |

Research Findings and Notes

- The halogenation and metalation approach avoids ultra-low temperature (-78 °C) reactions common in classical lithiation methods, making it more practical for scale-up.

- The palladium-catalyzed method benefits from well-established Suzuki-type borylation chemistry, with the Boc protection facilitating reaction selectivity and product stability.

- Both methods yield high-purity this compound or closely related analogs with yields typically above 80%.

- Purification by recrystallization from methanol or petroleum ether is effective in obtaining analytically pure products.

- The choice of method depends on available starting materials, equipment, and scale considerations.

Q & A

Q. Basic (Characterization)

- FT-IR/Raman : Identify B-O (≈1340 cm⁻¹) and C-B (≈680 cm⁻¹) stretching modes. The pyrazine ring’s C=N vibrations (~1550 cm⁻¹) confirm aromaticity .

- NMR : ¹¹B NMR shows a peak at ~30 ppm for boronic esters. ¹H/¹³C NMR resolves isopropoxy (δ 1.2–1.4 ppm for CH₃) and pyrazine protons (δ 8.5–9.5 ppm) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles (B-O ≈ 120°) and HOMO-LUMO gaps, correlating with experimental UV-vis spectra (λmax ~260 nm) .

How does the pinacol ester moiety influence stability and reactivity in Suzuki-Miyaura couplings compared to free boronic acids?

Advanced (Reactivity Analysis)

Pinacol esters enhance stability by reducing protodeboronation but require activation under basic conditions (e.g., K₂CO₃ or CsF in H₂O/EtOH). Key considerations:

- Hydrolysis Equilibrium : In aqueous media, esters reversibly hydrolyze to boronic acids, affecting reaction rates. Co-solvents (THF, DME) suppress hydrolysis .

- Oxidative Stability : Pinacol esters oxidize slower than neopentyl glycol analogs (t₁/₂ = 10 min vs. 27 min with H₂O₂), enabling controlled ROS-sensitive applications .

- Catalyst Compatibility : Pd(PPh₃)₄ or SPhos-Pd-G3 are effective for electron-deficient pyrazines. Microwave-assisted heating (80–100°C) accelerates coupling with aryl bromides .

What strategies enable chemoselective transformations of this boronic ester in multi-step syntheses?

Q. Advanced (Selectivity Challenges)

- Orthogonal Deprotection : Use methyl boronic acid in basic conditions (NaOH/MeOH) to selectively remove pinacol without altering the pyrazine ring .

- Transesterification : Diethanolamine (DEA) esters improve solubility and stability for aqueous-phase reactions .

- Radical Pathways : Photoinduced electron donor-acceptor (EDA) complexes with 2-iodophenyl thiocarbonates enable C-B bond homolysis for alkylation .

How do steric and electronic effects of the isopropoxy group impact reaction outcomes in cross-couplings?

Q. Advanced (Structure-Activity Relationship)

- Steric Hindrance : The isopropoxy group at C5 reduces reactivity toward bulky electrophiles (e.g., 2,6-disubstituted aryl halides). Use XPhos-Pd-G3 to mitigate this .

- Electronic Effects : Electron-withdrawing pyrazine rings enhance oxidative addition to Pd⁰ but reduce nucleophilicity. Computational NBO analysis quantifies charge distribution at the boron center .

What are common side reactions, and how can they be minimized during applications?

Q. Basic (Troubleshooting)

- Protodeboronation : Catalyzed by residual Pd or acidic protons. Use degassed solvents, scavengers (e.g., polymer-bound thiourea), and mild bases (K₃PO₄) .

- Homocoupling : Occurs with excess Pd. Limit catalyst loading (<1 mol%) and avoid iodide substrates .

- Oxidative Byproducts : Add antioxidants (BHT) or perform reactions under N₂ to prevent boronate oxidation .

How can computational modeling predict the compound’s behavior in novel reaction systems, such as radical or electrochemical processes?

Q. Advanced (Mechanistic Studies)

- DFT for Radical Pathways : Calculate bond dissociation energies (BDE) of the C-B bond (~70 kcal/mol) to assess propensity for photoinduced homolysis .

- Electrochemical Profiling : Cyclic voltammetry (E₁/₂ ≈ −1.2 V vs. SCE) identifies redox-active boron centers for electrochemical coupling .

- EDA Complex Simulations : TD-DFT predicts charge-transfer interactions with DMAP or pyridine, guiding light-driven radical reactions .

What methodologies enable the study of boron speciation and equilibrium dynamics in solution?

Q. Advanced (Analytical Techniques)

- ¹¹B NMR Titration : Monitor boronate ester ⇌ boronic acid + diol equilibrium in D₂O/CD₃CN. Use Job plots to determine stoichiometry .

- Affinity Assays : Alizarin red S competes with diols for boron binding, quantifying diol affinity (pinacol: 12.1 vs. neopentyl glycol: 0.30) .

- pH-Dependent UV-vis : Track boronate ionization (pKa ~8.5) to optimize coupling conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。